

An In-depth Technical Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloro(phenoxy)phosphinate*

Cat. No.: *B15487752*

[Get Quote](#)

An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and reactivity of phenyl dichlorophosphate and diphenyl chlorophosphate, key reagents in organic and medicinal chemistry.

Nomenclature Clarification: The term "**chloro(phenoxy)phosphinate**" is not a standard chemical name and is ambiguous. This guide focuses on two closely related and well-documented compounds that fit the likely intent of the query: phenyl dichlorophosphate and diphenyl chlorophosphate. These compounds feature a phosphorus center bonded to a phenoxy group(s) and chlorine atom(s).

Chemical Structure and Properties

Phenyl dichlorophosphate and diphenyl chlorophosphate are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom. They are important reagents in organic synthesis, primarily utilized as phosphorylating agents.[\[1\]](#)[\[2\]](#)

Chemical Structure:

- Phenyl Dichlorophosphate: Features a phosphorus atom bonded to one phenoxy group and two chlorine atoms.
- Diphenyl Chlorophosphate: Features a phosphorus atom bonded to two phenoxy groups and one chlorine atom.

The physical and chemical properties of these compounds are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Phenyl Dichlorophosphate

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ Cl ₂ O ₂ P	[3]
Molecular Weight	210.98 g/mol	[3]
Appearance	Clear, colorless to very slightly brown liquid	[1]
Melting Point	-1 °C	[4]
Boiling Point	241-243 °C	[4]
Density	1.412 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.523	[4]
Solubility	Soluble in chloroform; decomposes in water.	[4]
CAS Number	770-12-7	[1]

Table 2: Physical and Chemical Properties of Diphenyl Chlorophosphate

Property	Value	Reference(s)
Molecular Formula	C12H10ClO3P	[5]
Molecular Weight	268.63 g/mol	[5]
Appearance	Clear, colorless to light yellow liquid with a pungent odor.	[5]
Boiling Point	314-316 °C at 272 mmHg	[6]
Density	1.296 g/mL at 25 °C	[6]
Refractive Index	n _{20/D} 1.55	
Solubility	Insoluble in water.	[5]
CAS Number	2524-64-3	[5]

Experimental Protocols: Synthesis

The synthesis of phenyl dichlorophosphate and diphenyl chlorophosphate typically involves the reaction of phosphorus oxychloride with phenol. The stoichiometry of the reactants is a key factor in determining the final product.

Protocol 1: Synthesis of Phenyl Dichlorophosphate

This protocol describes the synthesis of phenyl dichlorophosphate via the reaction of phosphorus oxychloride with phenol in the presence of a titanium tetrachloride catalyst.[\[1\]](#)

Materials:

- Phosphorus oxychloride (160 g, 1 mol)
- Titanium tetrachloride (1 g)
- Phenol (94 g, 1 mol)

Procedure:

- To a four-necked flask, add phosphorus oxychloride (160 g) and titanium tetrachloride (1 g).

- Heat the mixture to 70-80 °C.
- Slowly add phenol (94 g) dropwise over a period of 2-3 hours.
- After the addition is complete, maintain the reaction temperature at 80-90 °C for 3-5 hours, until the evolution of hydrogen chloride gas ceases.
- Remove the excess phosphorus oxychloride by distillation under reduced pressure (30-100 kPa) at a temperature of 30-100 °C.[1]
- The resulting product is a mixture of mono- and di-substituted phosphorus oxychloride, which can be further purified by vacuum distillation to yield phenyl dichlorophosphate.[1]

Protocol 2: Synthesis of Diphenyl Chlorophosphate

This protocol outlines the synthesis of diphenyl chlorophosphate from diphenyl phosphate and bis(trichloromethyl) carbonate.[7]

Materials:

- Diphenyl phosphate or its sodium/potassium salt
- Bis(trichloromethyl) carbonate
- Organic amine catalyst (e.g., triethylamine)
- Organic solvent (e.g., dichloromethane)
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel, mix diphenyl phosphate (or its salt) and an organic amine catalyst in an organic solvent.
- Add bis(trichloromethyl) carbonate to the mixture.
- Allow the reaction to proceed for 1-10 hours at a temperature of 0-60 °C.

- After the reaction is complete, cool the mixture to below 10 °C and wash with water.
- Separate the organic phase and dry it with anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Recover the solvent by distillation under normal or reduced pressure.
- Cool the residue to 0 °C and filter to remove any insoluble substances, yielding diphenyl chlorophosphate.^[7]

Reactivity and Applications

Phenyl dichlorophosphate and diphenyl chlorophosphate are versatile reagents in organic synthesis, primarily serving as powerful phosphorylating agents.^{[1][2]} Their reactivity stems from the electrophilic nature of the phosphorus atom and the presence of good leaving groups (chloride ions).

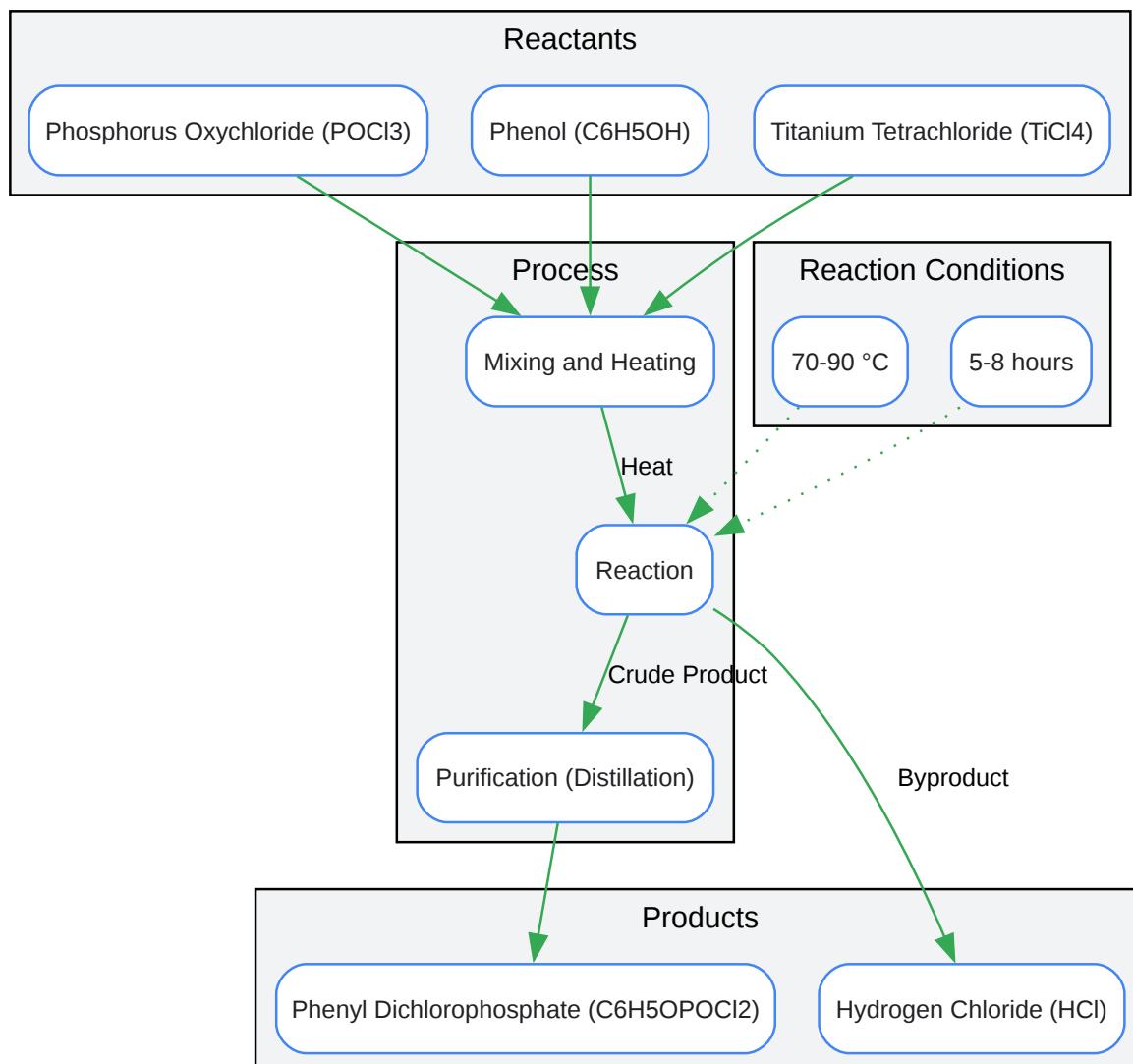
Key Reactions:

- Phosphorylation of Alcohols and Amines: They react with alcohols and amines to form the corresponding phosphate esters and phosphoramidates, respectively.^[1] This is a fundamental transformation in the synthesis of many biologically active molecules and materials.
- Peptide Synthesis: These reagents are used as coupling agents to facilitate the formation of amide bonds in peptide synthesis.^[1]
- Pfitzner-Moffatt Oxidation: Phenyl dichlorophosphate plays a role in the Pfitzner-Moffatt oxidation, which converts alcohols to aldehydes and ketones.^[1]
- Beckmann Rearrangement: It is also utilized in the Beckmann rearrangement of ketoximes to amides.^[1]
- Synthesis of Heterocycles: Diphenyl chlorophosphate is employed in the synthesis of α -substituted β -lactams.^[8]
- Conversion of Aldoximes to Nitriles: It can be used to convert aldoximes to nitriles.^[8]

Biological Activity: Cholinesterase Inhibition

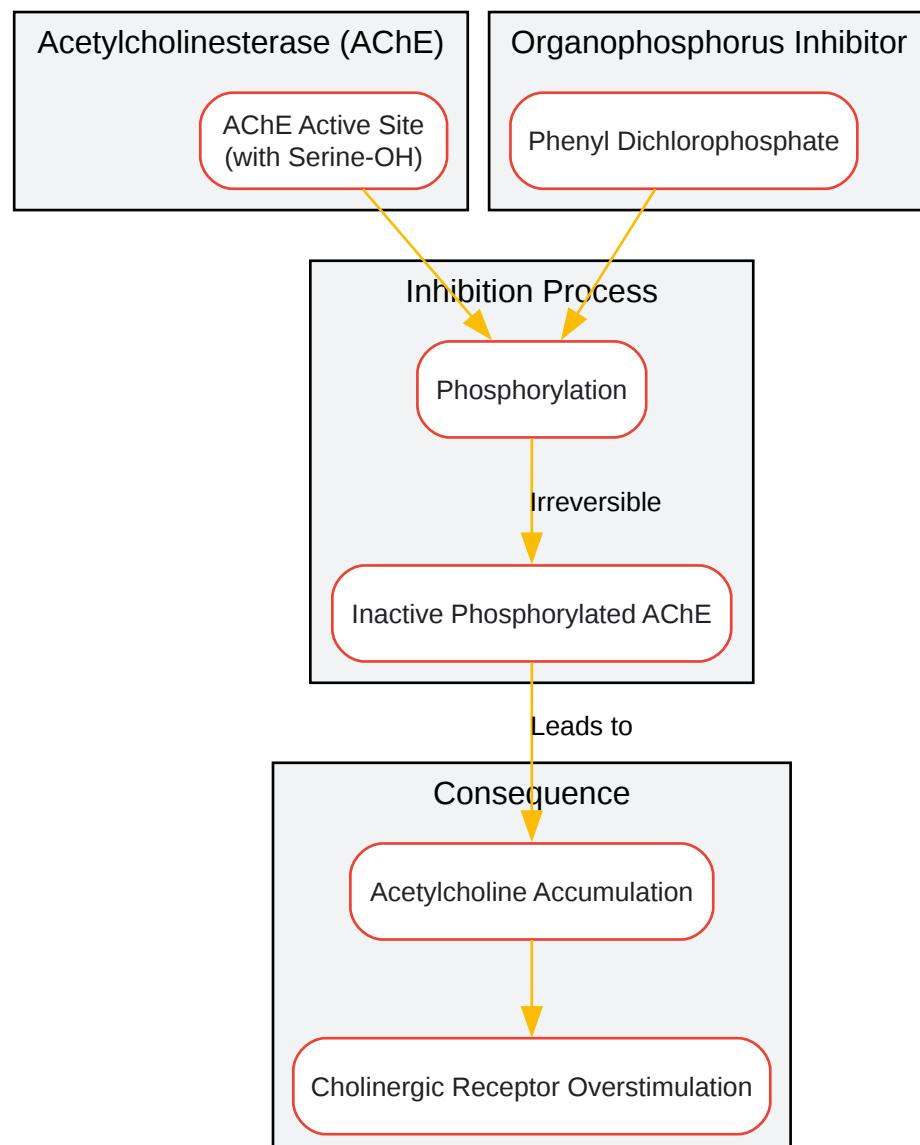
Organophosphorus compounds, including phenyl dichlorophosphate and diphenyl chlorophosphate, are known for their biological activity, most notably as inhibitors of the enzyme acetylcholinesterase (AChE).[\[9\]](#)

Mechanism of Action:


AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[\[10\]](#) Organophosphorus compounds act by phosphorylating the serine residue in the active site of AChE, rendering the enzyme inactive.[\[9\]](#) This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[\[9\]](#)

Toxicological Effects:

The inhibition of AChE can lead to a range of toxic effects, from mild symptoms like headache and blurred vision to severe outcomes including respiratory paralysis and death.[\[11\]](#)[\[12\]](#) The toxicity of organophosphorus compounds is a significant concern, and handling these reagents requires strict safety precautions.[\[13\]](#)


Visualizations

Synthesis of Phenyl Dichlorophosphate

[Click to download full resolution via product page](#)

Caption: Synthesis of Phenyl Dichlorophosphate.

Mechanism of Acetylcholinesterase Inhibition

[Click to download full resolution via product page](#)

Caption: Acetylcholinesterase Inhibition Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]
- 2. Diphenyl Chlorophosphate - Phosphorylating agent | Syensqo [syensqo.com]
- 3. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl dichlorophosphate CAS#: 770-12-7 [m.chemicalbook.com]
- 5. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinfo.com [nbinfo.com]
- 7. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 8. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. DSpace [iris.who.int]
- 12. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15487752#chloro-phenoxy-phosphinate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com